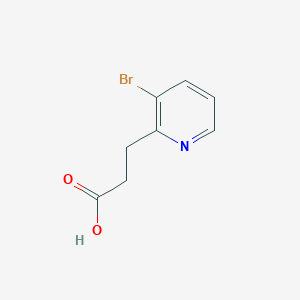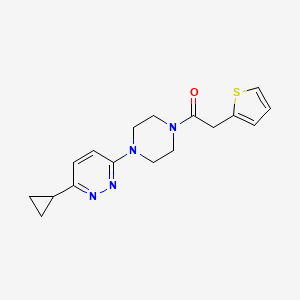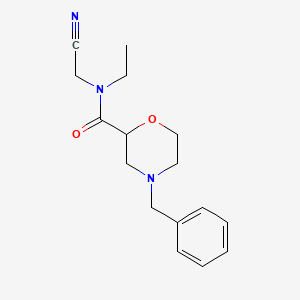
4-(4-((3-chloropyridin-2-yl)oxy)pipéridine-1-carbonyl)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate is a complex organic compound with the molecular formula C19H19ClN2O4 and a molecular weight of 374.82 g/mol. This compound is notable for its unique structure, which includes a chloropyridinyl group, a piperidine ring, and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Applications De Recherche Scientifique
Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study interactions with biological molecules and pathways.
Industry: This compound is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It’s possible that it interacts with its targets through a radical approach, as seen in similar compounds .
Biochemical Pathways
Related compounds have been reported to be involved in the protodeboronation of alkyl boronic esters .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate are not fully understood due to the lack of specific studies on this compound. Based on its structural components, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the chloropyridinyl and piperidine moieties in its structure .
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate is not well established. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate at different dosages in animal models have not been reported. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .
Méthodes De Préparation
The synthesis of Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-chloropyridine with piperidine under specific conditions to form the intermediate, which is then reacted with benzoic acid derivatives to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Comparaison Avec Des Composés Similaires
Methyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate can be compared with similar compounds such as:
Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 4-(4-((3-fluoropyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate: Contains a fluorine atom instead of chlorine.
Methyl 4-(4-((3-iodopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate: Features an iodine atom in place of chlorine. These compounds share similar core structures but differ in their halogen substituents, which can lead to variations in their chemical reactivity and applications.
Propriétés
IUPAC Name |
methyl 4-[4-(3-chloropyridin-2-yl)oxypiperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-19(24)14-6-4-13(5-7-14)18(23)22-11-8-15(9-12-22)26-17-16(20)3-2-10-21-17/h2-7,10,15H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQUYFMAWNFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone hydrobromide](/img/structure/B2457426.png)





![2-(3,4-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2457436.png)
![5-Hydroxy-7,8-dimethyl-4-phenylnaphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B2457437.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2457440.png)


![N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2457446.png)
